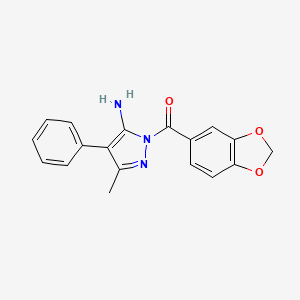

![molecular formula C14H11N5OS2 B5509126 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic amine precursors. For instance, compounds within this family, such as pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines, can be synthesized via the reaction of enaminones with amino-heterocycles or by the cyclization of hydrazinobenzylphosphonates with malononitrile derivatives, showcasing the diversity of synthetic routes available for constructing such intricate molecules (Kanno et al., 1991), (Xiao et al., 2008).

Molecular Structure Analysis

Detailed molecular structure analysis of such compounds is essential for understanding their reactivity and properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used for structural characterization. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the behavior of these compounds in chemical reactions and applications (Lahmidi et al., 2019).

Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Synthesis and Biological Evaluation : A study focused on the synthesis of thiazolopyrimidines and their derivatives, including triazolo and triazinopyrimidine derivatives, as potential antimicrobial and antitumor agents. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (M. Said et al., 2004).

Enzyme Inhibition for Therapeutic Applications

Hydrazonoyl Halides as Precursors : Another study synthesized a series of compounds through the reaction of heterocyclic thione with hydrazonoyl halides, showing activities as 5α-reductase inhibitors, which could have implications in therapeutic applications (T. Farghaly et al., 2012).

Antiparasital Activity

In vitro and in vivo Antiparasital Activity : Research into the antiparasital activity of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes against Trypanosoma cruzi demonstrated promising results, surpassing the reference drug commonly used for Chagas disease treatment, benznidazole (Ana B. Caballero et al., 2011).

Heterocyclic Chemistry

Synthesis of Fused Heterocycles : A considerable amount of research is focused on the synthesis of novel heterocyclic compounds incorporating sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole, demonstrating antimicrobial activity against various bacterial and fungal agents (Abdel-Rhman B. A. El-Gazzar et al., 2008).

Catalysis and Green Chemistry

Thiamine Hydrochloride in Synthesis : The use of thiamine hydrochloride (VB1) as a catalyst in the synthesis of benzothiazole- and benzimidazole-based heterocycles in a water medium is an example of applying green chemistry principles to the synthesis of heterocyclic compounds (Jun-hua Liu et al., 2012).

Propriétés

IUPAC Name |

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS2/c1-8-15-13-16-9(6-12(20)19(13)18-8)7-21-14-17-10-4-2-3-5-11(10)22-14/h2-6H,7H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVLKAZZVYQALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CC(=O)N2N1)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

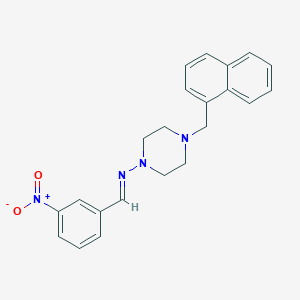

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

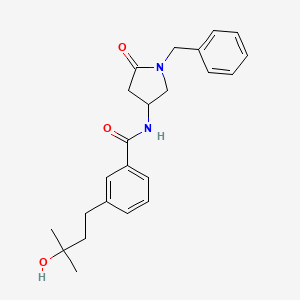

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)